2-(1H-Benzo[D]Imidazol-2-Yl)Aniline
Overview
Description
2-(1H-Benzimidazol-2-yl)aniline is an organic compound with the molecular formula C13H11N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
Target of Action
For instance, some benzimidazole derivatives have been found to target Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-(2-Aminophenyl)benzimidazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have strong binding affinities for both DNA and proteins . The nature of these interactions is largely due to the structure of the compound, which allows it to form hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of 2-(2-Aminophenyl)benzimidazole on cells are diverse and significant . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have cytotoxic effects on cancer cells, inducing apoptosis and causing cell-cycle arrest in the G2/M phase .
Molecular Mechanism
At the molecular level, 2-(2-Aminophenyl)benzimidazole exerts its effects through various mechanisms . It has been found to intercalate with DNA, inhibiting the replication process . Additionally, it can bind to enzymes and proteins, potentially inhibiting or activating their functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminophenyl)benzimidazole can change over time
Dosage Effects in Animal Models
The effects of 2-(2-Aminophenyl)benzimidazole can vary with different dosages in animal models . It has been reported to show more pronounced activity in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One common method for synthesizing 2-(1H-Benzimidazol-2-yl)aniline involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA).
Microwave-Assisted Synthesis: Another efficient method involves the microwave-assisted synthesis where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven.
Industrial Production Methods
Industrial production methods for 2-(1H-Benzimidazol-2-yl)aniline often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2) is commonly used as a catalyst in oxidative reactions involving 2-(1H-Benzimidazol-2-yl)aniline.
Dehydrating Agents: Polyphosphoric acid (PPA) is frequently used in condensation reactions to facilitate the formation of the benzimidazole ring.
Major Products
Benzimidazo[1,2-c]quinazoline Derivatives: These are major products formed from the oxidative cross-coupling reactions of 2-(1H-Benzimidazol-2-yl)aniline.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmacologically active compounds, including antiviral, antitumor, and antimicrobial agents.
Material Science: This compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a bidentate ligand.
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives:
2-(2-Aminophenyl)benzimidazole: Similar in structure but with different functional groups, leading to variations in biological activity and chemical reactivity.
4-(1H-Benzimidazol-2-yl)aniline: Another derivative with the amino group positioned differently on the benzene ring, affecting its chemical properties and applications.
Conclusion
2-(1H-Benzimidazol-2-yl)aniline is a versatile compound with significant importance in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and serve as a key component in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXHTNWOQHFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206775 | |
Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-39-0 | |
Record name | 2-(2-Aminophenyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminophenyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5805-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-benzimidazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(2-AMINOPHENYL)BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CGQ2L75V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(2-Aminophenyl)benzimidazole?
A1: The molecular formula of 2-(2-Aminophenyl)benzimidazole is C13H11N3, and its molecular weight is 209.25 g/mol.
Q2: What spectroscopic data is available for characterizing 2-(2-Aminophenyl)benzimidazole?
A2: The compound can be characterized using various spectroscopic techniques including:
- IR Spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N-H, C=N, and aromatic C-C bonds. [, , , , , ]
- NMR Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of hydrogen and carbon atoms within the molecule. [, , , , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
- UV-Vis Spectroscopy: Reveals electronic transitions within the molecule, providing information about conjugation and potential for photophysical properties. [, , ]
- ESR Spectroscopy: Helpful for characterizing paramagnetic metal complexes formed with 2-(2-Aminophenyl)benzimidazole. [, ]
Q3: What are the common synthetic routes to 2-(2-Aminophenyl)benzimidazole?
A3: This compound can be synthesized through several methods:
- Condensation of benzene-1,2-diamine with 2-nitrobenzaldehyde followed by reduction of the nitro group. []
- Reaction of o-phenylenediamine with anthranilic acid. []
- Decomposition of 4-o-Aminoanilinobenzotriazine in ethylene glycol or piperidine. []
Q4: What types of reactions is 2-(2-Aminophenyl)benzimidazole known to undergo?
A4: The compound exhibits diverse reactivity due to its multiple functional groups:
- Schiff Base Formation: The amine group readily condenses with aldehydes to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , , , , ]
- Cyclocondensation: Reacts with carbon disulfide to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones, important intermediates for further derivatization. [, ]
- Metal Complex Formation: Acts as a versatile ligand, coordinating to various metal ions (e.g., Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Ag(I)) through its nitrogen atoms, forming complexes with distinct geometries. [, , , , , , , , , , , , , ]
Q5: What are the potential applications of 2-(2-Aminophenyl)benzimidazole and its derivatives?
A5: The compound and its derivatives show promise in various fields:
- Pharmaceuticals: As intermediates in the synthesis of biologically active compounds, particularly with potential applications as bronchodilators and antimicrobial agents. [, , , ]
- Coordination Chemistry: As ligands for the development of metal complexes with unique properties for catalysis, materials science, and biological applications. [, , , , , , , , , ]
- Fluorescent Sensors: Derivatives designed for the selective and sensitive detection of ions, such as copper(II) and sulfide, in both environmental and biological samples. [, , ]
Q6: Have computational methods been used to study 2-(2-Aminophenyl)benzimidazole?
A7: Yes, computational chemistry techniques, including DFT calculations, have been employed to understand the electronic structure, spectroscopic properties, and interactions of the compound with metal ions. [] These studies provide valuable insights for designing new derivatives with improved properties.
Q7: What is known about the structure-activity relationships (SAR) of 2-(2-Aminophenyl)benzimidazole derivatives?
A8: Research suggests that modifications to the aromatic rings, particularly the introduction of electron-donating or withdrawing groups, significantly impact the compound's biological activity, fluorescence properties, and coordination behavior. [, , ] Systematic SAR studies are crucial for optimizing desired properties and developing potent and selective compounds for various applications.
Q8: What is known about the stability of 2-(2-Aminophenyl)benzimidazole?
A9: While specific stability data for the compound is limited in the provided research, it's important to note that benzimidazole derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, heat, oxidizing agents). [] Proper storage and handling are crucial to maintain its integrity. Formulation strategies to improve stability, solubility, or bioavailability would likely involve exploring different salt forms, excipients, and drug delivery systems.
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